molecular formula C13H16O2 B1368943 Methyl 4-cyclopentylbenzoate CAS No. 160598-47-0

Methyl 4-cyclopentylbenzoate

Cat. No. B1368943
CAS RN: 160598-47-0
M. Wt: 204.26 g/mol
InChI Key: NPJXXWSZAWOCFI-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentylbenzoate is a chemical compound with the CAS Number: 160598-47-0. It has a molecular weight of 204.27 and its IUPAC name is methyl 4-cyclopentylbenzoate . It is a liquid at room temperature and is stored in a dry, sealed environment .


Molecular Structure Analysis

The InChI code for Methyl 4-cyclopentylbenzoate is 1S/C13H16O2/c1-15-13(14)12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Methyl 4-cyclopentylbenzoate has a boiling point of 305.9±21.0C at 760 mmHg . It is a liquid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Structural and Theoretical Investigations

Methyl 4-cyclopentylbenzoate, though not directly studied, is structurally related to compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which have been explored for their experimental and theoretical properties. Such compounds are characterized using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, and their electronic properties are studied through density functional theory (DFT) and time-dependent TD-DFT methods (S. Viveka et al., 2016).

Synthesis and Biological Evaluation

Similar compounds, such as azetidine-2-one derivatives of 1H-benzimidazole, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies involve the synthesis of novel compounds and their characterization through IR, NMR, and Mass spectral techniques. The biological activities, including antibacterial and cytotoxic properties, are also assessed (M. Noolvi et al., 2014).

Drug Synthesis and Evaluation

Methyl 4-cyclopentylbenzoate's derivatives or structurally similar compounds are synthesized and evaluated for various therapeutic purposes. For example, 3,4-diaryloxazolones have been developed and assessed for their potential as cyclooxygenase-2 (COX-2) inhibitors, exhibiting significant anti-inflammatory properties in vivo (C. Puig et al., 2000).

Single Crystal and Hirshfeld Surface Analysis

Compounds like methyl 4-hydroxybenzoate, chemically related to methyl 4-cyclopentylbenzoate, have been analyzed using single crystal X-ray structure determination. These studies include Hirshfeld surface analysis to understand intermolecular interactions and crystal packing, along with computational calculations for correlating experimental spectra with computed vibrational spectra (Abeer A. Sharfalddin et al., 2020).

Antitumor and Antifilarial Agent Synthesis

Studies have explored the synthesis of compounds like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate for their antitumor and antifilarial activities. These compounds demonstrate significant in vitro cytotoxic activity and in vivo antifilarial properties (Y. Kumar et al., 1993).

Safety And Hazards

Methyl 4-cyclopentylbenzoate is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Relevant Papers There are several peer-reviewed papers related to Methyl 4-cyclopentylbenzoate available at Sigma-Aldrich . These papers could provide further insights into the properties and potential applications of this compound. It’s recommended to analyze these papers for a more comprehensive understanding of Methyl 4-cyclopentylbenzoate.

properties

IUPAC Name

methyl 4-cyclopentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-13(14)12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJXXWSZAWOCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclopentylbenzoate

CAS RN

160598-47-0
Record name methyl 4-cyclopentylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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